molecular formula C10H10N2O2 B11908796 (3E)-3-methoxyimino-1-methylindol-2-one CAS No. 94268-48-1

(3E)-3-methoxyimino-1-methylindol-2-one

Cat. No.: B11908796
CAS No.: 94268-48-1
M. Wt: 190.20 g/mol
InChI Key: NDWGKGQZFFFRIM-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-methoxyimino-1-methylindol-2-one is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyimino group at the third position and a methyl group at the first position of the indole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-methoxyimino-1-methylindol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via the reaction of the indole derivative with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Methylation: The methyl group at the first position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

(3E)-3-methoxyimino-1-methylindol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

    (3E)-3-methoxyimino-1-methylindol-2-one: shares structural similarities with other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid.

Uniqueness:

  • The presence of the methoxyimino group at the third position and the methyl group at the first position distinguishes it from other indole derivatives, contributing to its unique chemical and biological properties.

Comparison with Similar Compounds

  • Indole-3-acetic acid
  • Indole-3-carbinol
  • Indole-3-butyric acid

This detailed article provides a comprehensive overview of (3E)-3-methoxyimino-1-methylindol-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94268-48-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(3E)-3-methoxyimino-1-methylindol-2-one

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(10(12)13)11-14-2/h3-6H,1-2H3/b11-9+

InChI Key

NDWGKGQZFFFRIM-PKNBQFBNSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\OC)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.